2-chloro-N,N-dimethyl-5-nitrobenzamide

Chemical Synthesis Purity Analysis Procurement

Researchers requiring a reliable intermediate for heterocyclic synthesis often face yield inconsistencies due to isomeric impurities. 2-Chloro-N,N-dimethyl-5-nitrobenzamide (CAS 60587-79-3) provides a validated, regiospecifically pure starting point for constructing complex pharmacophores. Its distinct 2-chloro-5-nitro substitution pattern offers a proven pathway to benzimidazoles and quinazolines. Key supply advantages include: • Well-characterized reduction yielding primary amine derivatives at 84% yield, enabling efficient downstream SAR studies. • Differentiated XLogP3 of 2.0, offering a unique lipophilicity profile for medicinal chemistry optimization versus close analogs. • High-purity specification minimizes false positives in sensitive catalytic or screening assays, ensuring batch-to-batch reproducibility for long-term projects.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 60587-79-3
Cat. No. B1308655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N,N-dimethyl-5-nitrobenzamide
CAS60587-79-3
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3
InChIKeyAGILBXYTKHRLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-dimethyl-5-nitrobenzamide Overview


2-Chloro-N,N-dimethyl-5-nitrobenzamide (CAS 60587-79-3) is an organic compound belonging to the nitrobenzamide class, with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is characterized by a benzene ring substituted with a chloro group at the 2-position, a nitro group at the 5-position, and an N,N-dimethylcarboxamide moiety [1]. This compound is primarily utilized as a chemical intermediate in research and industrial synthesis, particularly for the preparation of more complex molecules [2].

2-Chloro-N,N-dimethyl-5-nitrobenzamide: Substitution Issues


While several closely related isomers exist—such as 3-chloro-N,N-dimethyl-5-nitrobenzamide, 2-chloro-N,N-dimethyl-4-nitrobenzamide, and 5-chloro-N,N-dimethyl-2-nitrobenzamide—they are distinct chemical entities with unique CAS numbers and are not interchangeable. The specific substitution pattern on the benzene ring fundamentally alters the compound's electronic properties, steric hindrance, and reactivity . In the context of chemical synthesis, even a minor change in substitution can lead to a different reaction pathway or a significant reduction in yield. Therefore, substituting 2-chloro-N,N-dimethyl-5-nitrobenzamide with an isomer without rigorous validation risks experimental failure and wasted resources.

2-Chloro-N,N-dimethyl-5-nitrobenzamide: Key Evidence


Purity Benchmarking

A direct comparison of commercial purity specifications reveals a quantifiable difference. ChemScence offers this compound with a guaranteed minimum purity of 98% , while a primary competitor, AKSci, provides a specification of 95% . This 3% absolute difference in purity can be critical for applications where trace impurities may interfere with sensitive downstream reactions.

Chemical Synthesis Purity Analysis Procurement

XLogP3 Lipophilicity

The computed lipophilicity, as measured by XLogP3, is a key differentiator for this compound compared to a close analog. The target compound has an XLogP3 value of 2.0 [1], while the 3-chloro isomer (3-chloro-N,N-dimethyl-5-nitrobenzamide) is predicted to have a lower XLogP3. The higher lipophilicity of the 2-chloro isomer suggests it would have greater membrane permeability and potentially different behavior in biological assays.

Computational Chemistry Lipophilicity Drug Design

Synthetic Precursor Utility

The compound's utility is demonstrated by its use in a published reaction to generate a valuable amine intermediate. Reduction of 2-chloro-N,N-dimethyl-5-nitrobenzamide with borane-tetrahydrofuran complex and HCl in a THF/methanol/water solvent mixture over 22 hours yields 1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine with a reported yield of 84% [1]. This provides a quantifiable and reproducible synthetic application that may not be as efficient or successful with other isomers.

Synthetic Methodology Amine Synthesis Organic Chemistry

2-Chloro-N,N-dimethyl-5-nitrobenzamide Applications


Heterocycle Synthesis

The 84% yield reported for the reduction of 2-chloro-N,N-dimethyl-5-nitrobenzamide to a primary amine derivative makes it a reliable starting material for the synthesis of complex heterocycles, such as benzimidazoles or quinazolines, which are prevalent scaffolds in pharmaceutical research [1]. This specific transformation provides a well-characterized entry point for building molecular complexity.

Medicinal Chemistry SAR Studies

The distinct XLogP3 value of 2.0 for this compound differentiates it from its isomers and provides a unique lipophilicity profile [2]. Medicinal chemists can use this compound in SAR studies to systematically probe the effect of specific substitution patterns on biological activity and ADMET properties, leveraging its higher computed lipophilicity compared to analogs.

Purity-Sensitive Reactions

For applications such as high-throughput screening, assay development, or sensitive catalytic reactions where impurities can lead to false positives or reduced yields, the availability of a 98% purity grade from suppliers like ChemScence is a key selection factor. This higher purity specification reduces experimental variability and enhances reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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